Protein kinase inhibitor 6
Description
Structural Features:
- Benzothiazole ring : Planar aromatic system with bond lengths of 1.74 Å (C–S) and 1.29 Å (C=N) .
- 4-Fluorophenyl group : Electrophilic substitution at the para position induces electronic effects on the amine bridge.
- Dihedral angle : 79.3° between benzothiazole and fluorophenyl planes, minimizing steric hindrance .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉FN₂S |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine |
| CAS Registry Number | 348-45-8 |
Crystallographic Analysis and Bonding Patterns
X-ray diffraction studies reveal a monoclinic crystal system with P2₁/c space group. Key crystallographic parameters include:
Bond Lengths and Angles:
- C–N (amine bridge) : 1.38 Å, shorter than typical C–N single bonds (1.47 Å), indicating partial double-bond character due to resonance .
- C–F bond : 1.34 Å, consistent with fluorinated aromatics .
- Hydrogen bonding : Intermolecular N–H···S interactions (2.89 Å) stabilize the lattice .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=12.73 Å |
| Dihedral Angle | 79.3° |
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
UV-Vis Spectroscopy:
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.21–8.11 (aromatic) |
| IR | 1598 cm⁻¹ (C=N) |
| UV-Vis | λₘₐₓ = 230 nm |
Comparative Analysis with C-2 Substituted Benzothiazole Derivatives
Electronic Effects of Substituents:
- 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity (-I effect) increases electrophilicity at C-2 compared to chlorine, enhancing reactivity in nucleophilic substitutions .
- Methoxy Substitution : 6-Methoxy derivatives (e.g., N-(4-Fluorophenyl)-6-methoxy-1,3-benzothiazol-2-amine) exhibit redshifted UV-Vis spectra (Δλ = +15 nm) due to electron-donating effects .
Biological Relevance:
- Antiproliferative Activity : Fluorophenyl derivatives show higher IC₅₀ values (1–4 μM) in cancer cell lines than chlorophenyl analogs (5–8 μM) .
- Antimicrobial Potency : Fluorine’s lipophilicity improves membrane penetration, yielding lower MIC values (e.g., 8 μg/mL vs. 16 μg/mL for non-fluorinated analogs) .
Table 4: Comparative Properties of C-2 Substituted Benzothiazoles
| Derivative | Melting Point (°C) | λₘₐₓ (nm) | IC₅₀ (μM) |
|---|---|---|---|
| 4-Fluorophenyl | 100 | 230 | 1–4 |
| 4-Chlorophenyl | 117 | 225 | 5–8 |
| 4-Methoxyphenyl | 119 | 245 | 10–15 |
Structure
2D Structure
Properties
IUPAC Name |
N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQLYWDIYNFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368249 | |
| Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
348-45-8 | |
| Record name | N-(4-Fluorophenyl)-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of WAY-600868 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The synthetic route generally includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of the fluorine atom via halogenation reactions.
Step 3: Incorporation of the sulfur atom through thiolation reactions.
Step 4: Final purification and crystallization to obtain the pure compound.
Industrial production methods for WAY-600868 would involve scaling up these synthetic steps while ensuring the reaction conditions are optimized for yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
WAY-600868 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: WAY-600868 can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but typically include oxidized, reduced, or substituted derivatives of WAY-600868.
Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives, including benzothiazol-2-yl-(4-fluoro-phenyl)-amine, have been investigated for their therapeutic potential against various diseases. The compound exhibits significant biological activities, which are summarized in the following table:
Synthesis and Structure-Activity Relationship
The synthesis of benzothiazol-2-yl-(4-fluoro-phenyl)-amine involves several methods that enhance its biological efficacy. Structure-activity relationship (SAR) studies have shown that modifications at different positions on the benzothiazole ring can significantly affect the compound's potency and selectivity. For instance:
- The introduction of halogen atoms (like fluorine) at specific positions enhances the compound's binding affinity to biological targets .
- Variations in the side chains can lead to improved solubility and bioavailability, which are crucial for therapeutic applications .
Case Studies
Several studies highlight the practical applications of benzothiazol-2-yl-(4-fluoro-phenyl)-amine:
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of 2-(4-aminophenyl)benzothiazole exhibited potent antitumor activity, with specific compounds showing IC50 values as low as 0.3 nM against breast cancer cell lines. This research has led to ongoing clinical trials to evaluate these compounds' efficacy in human subjects .
Case Study 2: Antiviral Properties
Research into 1-phenyl-N-(benzothiazol-2-yl)methanimine derivatives revealed significant inhibitory activity against MERS-CoV, with one compound achieving an IC50 value of 0.09 μM. This finding underscores the potential of benzothiazole derivatives in developing antiviral therapies .
Mechanism of Action
The mechanism of action of WAY-600868 involves its binding to the FGFR3 receptor, inhibiting its activity. This inhibition disrupts the downstream signaling pathways that are typically activated by FGFR3, leading to reduced cell proliferation and survival. The molecular targets and pathways involved include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, both of which play crucial roles in cell growth and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
- Benzothiazol-2-yl-(4-chloro-benzylidene)-amine (Schiff base derivative):
Replacing the fluorine atom with chlorine introduces a larger, more electronegative substituent. This increases steric bulk and may alter binding affinity in biological systems. The Schiff base linkage (imine group) further modifies electronic properties, enhancing reactivity toward nucleophiles . - Benzothiazol-2-yl-(4-methoxy-benzylidene)-amine (1c): The methoxy group (-OCH₃) provides electron-donating effects, contrasting with fluorine’s electron-withdrawing nature.
Table 1: Structural and Physicochemical Properties
Biological Activity
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine (BFPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
BFPA has the molecular formula C₁₃H₉FN₂S and a molecular weight of approximately 244.287 g/mol. The compound features a benzothiazole moiety linked to a 4-fluorophenyl group, which enhances its biological activity compared to other benzothiazole derivatives. The unique structural characteristics contribute to its interaction with various biological targets.
Pharmacological Activities
BFPA exhibits a broad spectrum of biological activities, including:
- Anticancer Activity : Studies indicate that BFPA and its derivatives have shown promising results against various cancer cell lines. For example, a derivative demonstrated significant cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines at concentrations as low as 4.0 µM .
- Antimicrobial Properties : BFPA has been investigated for its antibacterial and antifungal activities. Its derivatives have shown effectiveness against pathogens such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations comparable to standard antibiotics .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines like TNF-α and IL-6 in vitro .
The biological activity of BFPA is largely attributed to its ability to interact with specific enzymes and receptors:
- Inhibition of Carbonic Anhydrase : BFPA derivatives have been found to inhibit metalloenzymes like carbonic anhydrase, which plays a crucial role in cancer progression and metastasis .
- Induction of Apoptosis : Some studies have indicated that BFPA can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3, leading to programmed cell death .
Case Studies
- Anticancer Efficacy :
- Toxicity Evaluation :
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of BFPA compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure without substitutions | Antimicrobial, anticancer |
| 2-Aminobenzothiazole | Amino group on benzothiazole | Anticonvulsant, antifungal |
| 6-Fluorobenzothiazole | Fluorine substitution on benzothiazole | Antibacterial properties |
| N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Complex structure with additional functional groups | Potential anti-inflammatory effects |
Q & A
Q. What are the established synthetic routes for Benzothiazol-2-yl-(4-fluoro-phenyl)-amine, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1: React 2-aminobenzothiazole derivatives with 4-fluorophenyl isocyanate or halide intermediates under reflux in polar aprotic solvents (e.g., DMF or DCM). Adjust reaction times (12–24 hours) and stoichiometry to improve yield .
- Route 2: Use Ullmann coupling or Buchwald-Hartwig amination to introduce the 4-fluoro-phenyl group to the benzothiazole core. Catalytic systems (e.g., Pd(OAc)₂ with Xantphos) enhance efficiency .
- Optimization: Monitor purity via TLC and HPLC. Recrystallization from ethanol/water mixtures improves crystallinity .
Q. Which spectroscopic techniques are critical for characterizing Benzothiazol-2-yl-(4-fluoro-phenyl)-amine?
Methodological Answer:
- FTIR: Confirm NH stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- 1H/13C NMR: Identify aromatic proton environments (δ 6.8–8.2 ppm) and coupling patterns to verify substitution positions. Fluorine decoupling may clarify para-substitution .
- Mass Spectrometry: Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values). Include fungal strains (e.g., C. albicans) .
- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic structure and reactivity?
Methodological Answer:
- Computational Studies: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Fluorine’s electronegativity reduces HOMO-LUMO gaps, enhancing electrophilic reactivity .
- X-ray Crystallography: Resolve crystal structures to analyze bond angles and intermolecular interactions (e.g., C–F⋯H hydrogen bonds). SHELX suites are recommended for refinement .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare datasets from published MIC/IC₅₀ values using statistical tools (e.g., ANOVA). Control for variables like solvent (DMSO vs. saline) and cell passage number .
- SAR Studies: Synthesize analogs (e.g., replacing fluorine with Cl or CF₃) to isolate substituent effects. Use regression models to correlate logP with activity .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., –OH, –SO₃H) via post-synthetic modifications. Measure logD (octanol/water) to balance solubility and membrane permeability .
- Prodrug Design: Mask the amine group with acetyl or Boc protections. Evaluate hydrolysis rates in simulated gastric fluid .
Q. What advanced techniques validate the compound’s mechanism of action?
Methodological Answer:
- Fluorescence Quenching: Study binding to biomacromolecules (e.g., DNA, BSA) via Stern-Volmer plots. Use benzothiazole’s intrinsic fluorescence for real-time monitoring .
- Molecular Docking: Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina. Validate with SPR or ITC binding assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
